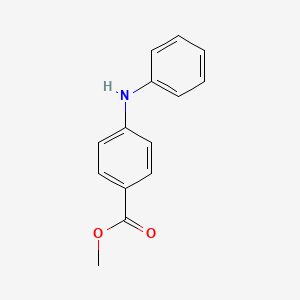

Methyl 4-(phenylamino)benzoate

CAS No.: 4058-18-8

Cat. No.: VC14436396

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4058-18-8 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | methyl 4-anilinobenzoate |

| Standard InChI | InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3 |

| Standard InChI Key | VMJKRVJXYJHTCM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

Methyl 4-(phenylamino)benzoate (CHNO) consists of a benzoate backbone esterified with a methyl group and substituted at the 4-position with a phenylamino moiety. The phenylamino group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural features include:

-

Ester functional group: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

-

Aromatic system: Delocalized π-electrons enable interactions with biological targets or polymeric matrices.

-

Phenylamino substituent: Acts as a hydrogen bond donor and modulates electronic density across the ring .

Table 1: Comparative Molecular Properties of Methyl 4-(Phenylamino)Benzoate and Analogs

Synthesis and Manufacturing Pathways

Nitro Intermediate Route

A plausible synthesis involves the nitration of methyl 4-aminobenzoate, followed by catalytic reduction to introduce the phenylamino group. This method mirrors the production of methyl 3-amino-4-(phenylamino)benzoate, where a nitro precursor is reduced to an amine .

Step 1: Nitration

Methyl 4-aminobenzoate undergoes nitration using concentrated HNO/HSO to yield methyl 3-nitro-4-aminobenzoate.

Step 2: Diazotization and Coupling

The amine group is diazotized with NaNO/HCl and coupled with benzene in the presence of Cu(I) catalysts to form the phenylamino derivative .

Direct Amination Strategies

Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to directly introduce the phenylamino group onto methyl 4-bromobenzoate. These methods offer higher regioselectivity and reduced byproducts compared to classical nitration-reduction sequences .

Physical and Chemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility due to its aromatic and ester groups, with a predicted logP (XLogP3) of ~2.8. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, suggesting comparable thermal stability for methyl 4-(phenylamino)benzoate. Degradation occurs above 250°C, primarily through ester cleavage and amine oxidation .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The phenylamino group is a key pharmacophore in kinase inhibitors and antineoplastic agents. Methyl 4-(phenylamino)benzoate could serve as a precursor for analogues targeting EGFR or VEGF pathways, similar to derivatives documented in cancer research .

Polymer Science

Incorporation into polyesters or polyamides enhances material rigidity and thermal resistance. The phenylamino group facilitates cross-linking in epoxy resins, improving mechanical performance in high-stress environments .

Analytical Chemistry

As a chromatographic standard, the compound aids in quantifying aromatic amines in environmental samples. Its UV absorbance at ~280 nm (due to the conjugated system) enables sensitive detection via HPLC .

Future Perspectives and Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives could unlock applications in asymmetric catalysis or chiral drug synthesis.

Green Chemistry Approaches

Exploring solvent-free mechanochemical synthesis or biocatalytic methods may reduce environmental impact and improve scalability.

Advanced Material Integration

Functionalization with fluorinated or sulfonated groups could yield ion-exchange membranes for fuel cells or battery technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume